molecular formula C16H18N4O2 B2378848 2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(pyridin-2-ylmethyl)propanamide CAS No. 2034296-93-8

2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(pyridin-2-ylmethyl)propanamide

Cat. No.: B2378848
CAS No.: 2034296-93-8
M. Wt: 298.346
InChI Key: LOGGSGDPMYSCGS-UHFFFAOYSA-N
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Description

2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(pyridin-2-ylmethyl)propanamide is a synthetic small molecule designed for preclinical research. Its structure incorporates a fused cyclopentapyridazine core, a motif found in compounds with various biological activities, linked to a pyridinemethyl group via an amide chain. This specific architecture suggests potential for interaction with enzymatic targets and cellular receptors. Based on its molecular framework, this compound is of significant interest for early-stage pharmacological investigation, including potential applications in oncology, immunology, and inflammation research. Researchers are exploring its mechanism of action, which may involve the modulation of specific protein kinases or other signaling pathways. As with all research chemicals, this product is strictly for laboratory use. It is not for diagnostic, therapeutic, or any other human use. Researchers should conduct all necessary safety assessments and operate under their institution's guidelines when handling this material.

Properties

IUPAC Name

2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)-N-(pyridin-2-ylmethyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c1-11(16(22)18-10-13-6-2-3-8-17-13)20-15(21)9-12-5-4-7-14(12)19-20/h2-3,6,8-9,11H,4-5,7,10H2,1H3,(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOGGSGDPMYSCGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC=CC=N1)N2C(=O)C=C3CCCC3=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(pyridin-2-ylmethyl)propanamide is a novel pyridazinone derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a complex heterocyclic structure that includes a cyclopentane ring fused with a pyridazine moiety. The synthesis typically involves multi-step organic reactions, often starting from simpler pyridazine derivatives and incorporating various functional groups to enhance biological activity.

Synthesis Overview

  • Starting Materials : Pyridazine derivatives and appropriate aldehydes.
  • Reagents : Common reagents include bases like sodium ethoxide or potassium carbonate.
  • Conditions : Reactions are generally carried out under reflux conditions in solvents such as ethanol or dimethylformamide (DMF).
  • Purification : Final products are purified using recrystallization or column chromatography.

Biological Activity

The biological evaluation of this compound has indicated several promising activities:

Anticancer Properties

Research has demonstrated that derivatives of pyridazinones, including this compound, exhibit significant anti-proliferative effects against various cancer cell lines. A study showed that certain pyridazinone derivatives could inhibit the growth of human colon carcinoma cells (HCT116) with IC50 values indicating effective cytotoxicity at low concentrations .

Cell Line IC50 (µM) Mechanism of Action
HCT116<10Induction of apoptosis
SH-SY5Y<15Cell cycle arrest

Antimicrobial Activity

In addition to anticancer effects, the compound has been evaluated for antimicrobial properties. Preliminary studies suggest that it may exhibit activity against both Gram-positive and Gram-negative bacteria, although specific mechanisms remain to be elucidated.

The proposed mechanism of action for this compound involves:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer cell metabolism.
  • Receptor Modulation : It could interact with various receptors that regulate cell proliferation and survival pathways.

Case Studies

  • In Vitro Studies : A study evaluated the effects of this compound on HCT116 cells under conditions mimicking inflammation. Results indicated enhanced cytotoxicity when combined with pro-inflammatory mediators like serotonin .
  • In Vivo Studies : Animal models have been utilized to assess the pharmacokinetics and therapeutic efficacy of the compound in tumor-bearing mice. Data suggested significant tumor reduction compared to controls.

Comparison with Similar Compounds

Core Heterocyclic Systems

Compound Name Core Structure Key Substituents
Target Compound Cyclopenta[c]pyridazin-3-one Pyridin-2-ylmethyl-propanamide
2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(2-oxotetrahydrothiophen-3-yl)propanamide Cyclopenta[c]pyridazin-3-one 2-Oxotetrahydrothiophen-3-yl (sulfur-containing lactam)
2-{[3-(4-Chlorophenyl)...]sulfanyl}-N-(2-isopropylphenyl)acetamide Thieno[2,3-d]pyrimidin-4-one 4-Chlorophenyl, sulfanyl-acetamide, isopropylphenyl
2-[(3-Allyl-4-oxo-...)sulfanyl]-N-(benzodioxin-6-yl)acetamide Thieno[2,3-d]pyrimidin-4-one Allyl, sulfanyl-acetamide, benzodioxinyl
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-...imidazo[1,2-a]pyridine Tetrahydroimidazo[1,2-a]pyridine 4-Nitrophenyl, cyano, diethyl ester

Key Observations :

  • The target compound and share the pyridazinone core but differ in substituents, with featuring a sulfur-containing lactam group that may influence redox properties.
  • Derivatives like employ an imidazopyridine core, which offers a larger conjugated system and distinct electronic properties.

Analysis :

  • Melting Points: The tetrahydroimidazopyridine derivatives (e.g., ) exhibit higher melting points (215–245°C), likely due to strong intermolecular interactions from nitro and cyano groups. Data for the target compound is unavailable but could be predicted based on polar substituents.
  • Synthetic Complexity: The one-pot method in highlights efficiency for imidazopyridines, whereas pyridazinones often require sequential cyclization and functionalization steps.

Substituent Impact on Properties

  • Pyridinylmethyl vs. Lactam () : The pyridinylmethyl group in the target compound may improve aqueous solubility compared to the sulfur-containing lactam in , which could increase crystallinity but reduce bioavailability.
  • Chlorophenyl vs. Nitrophenyl ( vs. ) : Electron-withdrawing groups (e.g., nitro in ) stabilize conjugated systems and may enhance binding to hydrophobic enzyme pockets, whereas chlorophenyl () offers moderate lipophilicity.

Research Findings and Implications

While direct pharmacological data for the target compound is lacking, structural trends from analogs suggest:

Bioactivity: Pyridazinones (target, ) are associated with PDE inhibition, while thieno-pyrimidines () often target kinases or proteases.

Solubility : The pyridinylmethyl group may confer better solubility than the lactam in , critical for oral bioavailability.

Metabolic Stability : Sulfur atoms in could reduce oxidative metabolism, whereas ester groups in might increase susceptibility to hydrolysis.

Q & A

Q. What computational methods predict the compound’s pharmacophore?

  • Methodological Answer :
  • Pharmacophore Modeling : Use Schrödinger’s Phase to identify essential features (e.g., hydrogen bond acceptors, aromatic rings). Validate against known active/inactive analogs.
  • Quantum Chemical Calculations : Compute electrostatic potential maps (e.g., Gaussian 16) to visualize regions of electrophilic/nucleophilic reactivity .

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